

Check Availability & Pricing

# Potential off-target effects of AVE 0991 sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321

Get Quote

### **Technical Support Center: AVE 0991 Sodium Salt**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AVE 0991 sodium salt**. The information addresses potential off-target effects and other common issues encountered during experimentation.

### Frequently Asked Questions (FAQs)

Q1: Is AVE 0991 sodium salt exclusively selective for the Mas receptor?

AVE 0991 is primarily characterized as a selective agonist for the Mas receptor, the receptor for Angiotensin-(1-7).[1][2][3] However, experimental evidence suggests that its functional effects in some contexts can be influenced by other receptors, even though direct binding to these receptors may be negligible.

Q2: Does AVE 0991 bind to Angiotensin II type 1 (AT1) or type 2 (AT2) receptors?

Direct radioligand binding studies have shown that AVE 0991 has negligible affinity for both AT1 and AT2 receptors, with reported IC50 values greater than 1000 nM.[4][5][6][7] One study noted only approximately 12% inhibition of specific Ang II binding at a high concentration of 10 µM.[8]

Q3: If AVE 0991 doesn't bind to AT1 or AT2 receptors, why do antagonists for these receptors sometimes block its effects?



This is a critical point of consideration when working with AVE 0991. While direct binding is minimal, the functional effects of AVE 0991 can be attenuated or blocked by AT1 and AT2 receptor antagonists in certain experimental models.[1][5][8][9] For instance, the antidiuretic effect of AVE 0991 in mice was partially blocked by AT1 antagonists (~60%) and completely blocked by AT2 antagonists.[5][8][9] Similarly, AVE 0991-induced nitric oxide (NO) production in endothelial cells was inhibited by both AT1 and AT2 antagonists.[1][2]

This phenomenon is likely due to:

- Receptor Heterodimerization: The Mas receptor can form heterodimers with AT1 and/or AT2 receptors.[6][8] This physical interaction can lead to functional crosstalk, where the conformational state of one receptor influences the signaling of the other.
- Functional Antagonism and Crosstalk: The signaling pathways activated by the Mas receptor
  can intersect with those regulated by AT1 and AT2 receptors.[1][4][5][8] Therefore, blockade
  of AT1 or AT2 receptors may indirectly modulate the downstream signaling cascade initiated
  by AVE 0991 at the Mas receptor.

Q4: What is the nature of the interaction between AVE 0991 and the bradykinin B2 receptor?

AVE 0991 has been shown to potentiate the hypotensive effects of bradykinin.[10][11][12] This interaction is not due to direct binding to the B2 receptor but is mediated through the Mas receptor and is dependent on nitric oxide (NO) production.[10][11] A synergistic effect on NO release is observed when AVE 0991 and bradykinin are co-administered.[10][11] Blockade of the Mas receptor abolishes this potentiation.[10][11]

### **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                     | Potential Cause                                                                      | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                  |
|--------------------------------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Variability in experimental results or unexpected outcomes.        | Potential off-target effects through functional interactions with AT1/AT2 receptors. | 1. Include appropriate controls with AT1 receptor antagonists (e.g., Losartan, EXP 3174) and AT2 receptor antagonists (e.g., PD 123,177) to assess their impact on the observed effects of AVE 0991. 2. Use cell lines with and without expression of AT1 and AT2 receptors to dissect the contribution of each receptor. 3. Consider using Mas receptor knockout models to confirm the on-target effects of AVE 0991. |
| Inconsistent nitric oxide (NO) production in response to AVE 0991. | Involvement of multiple<br>signaling pathways (Mas, AT1,<br>AT2, B2).                | 1. Co-administer with the Mas receptor antagonist A-779 to confirm the Mas-dependency of NO production. 2. Use antagonists for AT1, AT2, and bradykinin B2 receptors to delineate the contribution of each pathway to the overall NO response. 3. Ensure consistent experimental conditions, as the interplay between these pathways can be cell-type and context-specific.                                            |
| Discrepancy between in vitro and in vivo results.                  | Complex physiological interactions in vivo.                                          | Be aware that systemic administration of AVE 0991 may lead to different outcomes than those observed in isolated cell cultures due to the interplay between different receptor systems and cell                                                                                                                                                                                                                        |



types in a whole organism.[4]
2. Carefully consider the dose
and route of administration in
animal models.

### **Quantitative Data Summary**

Table 1: Binding Affinity of AVE 0991 for Angiotensin Receptors

| Ligand   | Receptor                                 | Cell Line                                                 | Radioligand                       | IC50 (nM)    | Reference(s            |
|----------|------------------------------------------|-----------------------------------------------------------|-----------------------------------|--------------|------------------------|
| AVE 0991 | Mas                                      | Bovine Aortic<br>Endothelial<br>Cells                     | [ <sup>125</sup> l]-Ang-(1-<br>7) | 21 ± 35      | [1][2][13][14]<br>[15] |
| Mas      | Mas-<br>transfected<br>COS cells         | [ <sup>125</sup> l]-Ang-(1-<br>7)                         | 47.5                              | [5]          |                        |
| AT1      | AT1R-<br>transfected<br>HEK-293<br>cells | [ <sup>125</sup> I]-<br>[Sar¹,Ile <sup>8</sup> ]Ang<br>II | > 1000                            | [4][5][6][7] | _                      |
| AT2      | AT2R-<br>transfected<br>HEK-293<br>cells | [ <sup>125</sup> I]-<br>[Sar¹,Ile <sup>8</sup> ]Ang<br>II | > 1000                            | [4][5][6][7] | _                      |

Table 2: Functional Inhibition of AVE 0991-Induced Effects by Various Antagonists



| Effect of AVE<br>0991                         | Antagonist                                              | Experimental<br>Model              | % Inhibition | Reference(s) |
|-----------------------------------------------|---------------------------------------------------------|------------------------------------|--------------|--------------|
| NO and O <sub>2</sub> -                       | [D-Ala <sup>7</sup> ]-Ang-(1-<br>7) (Mas<br>antagonist) | Bovine Aortic<br>Endothelial Cells | ~50%         | [1][2]       |
| NO and O <sub>2</sub> <sup>-</sup> Production | EXP 3174 (AT1 antagonist)                               | Bovine Aortic<br>Endothelial Cells | ~50%         | [1][2]       |
| NO Production                                 | PD 123,177 (AT2 antagonist)                             | Bovine Aortic<br>Endothelial Cells | ~90%         | [1][2]       |
| NO and O2 <sup>-</sup> Production             | Bradykinin B2<br>receptor<br>blockade                   | Bovine Aortic<br>Endothelial Cells | ~80%         | [1][2]       |
| Antidiuretic<br>Effect                        | AT1 antagonists<br>(Losartan,<br>Valsartan)             | Water-loaded<br>mice               | ~60%         | [1][5][8][9] |
| Antidiuretic<br>Effect                        | AT2 antagonists<br>(PD123319,<br>PD123177)              | Water-loaded<br>mice               | 100%         | [1][5][8][9] |

## **Experimental Protocols**

- 1. Radioligand Binding Assay for AT1 and AT2 Receptors (Competitive Binding)
- Objective: To determine the binding affinity of AVE 0991 for AT1 and AT2 receptors.
- Materials:
  - HEK-293 cells stably transfected with either human AT1R or AT2R.
  - o Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4).
  - Radioligand: [125]-[Sar1,Ile8]AngII.
  - $\circ$  Non-specific binding control: Unlabeled Angiotensin II (1  $\mu$ M).



- AVE 0991 sodium salt at various concentrations.
- 96-well plates.
- Cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).
- Scintillation counter.

#### Procedure:

- Prepare cell membranes from the transfected HEK-293 cells by homogenization and centrifugation.
- In a 96-well plate, add cell membranes (e.g., 10-20 μg protein/well), a fixed concentration of [125]-[Sar¹,Ile<sup>8</sup>]AngII (e.g., 50 pM), and varying concentrations of AVE 0991.
- $\circ~$  For total binding, omit AVE 0991. For non-specific binding, add 1  $\mu\text{M}$  unlabeled Angiotensin II.
- Incubate the plate with gentle agitation (e.g., 60 minutes at 37°C for AT1R, 180 minutes at 37°C for AT2R).
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value by non-linear regression analysis of the competition curve.
- 2. Measurement of Nitric Oxide (NO) Production in Endothelial Cells
- Objective: To measure the release of NO from endothelial cells in response to AVE 0991.
- Materials:



- Primary endothelial cells (e.g., bovine aortic endothelial cells BAECs).
- · Cell culture medium.
- DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate).
- AVE 0991 sodium salt.
- Antagonists (optional, for troubleshooting): A-779, Losartan, PD 123,177.
- Fluorescence microscope or plate reader.
- Procedure:
  - Seed endothelial cells in a suitable format (e.g., 96-well plate or coverslips).
  - Load the cells with DAF-FM diacetate (e.g., 5 μM in serum-free medium) for 30-60 minutes at 37°C.
  - Wash the cells with buffer (e.g., PBS) to remove excess probe.
  - Allow for de-esterification of the dye by incubating in fresh medium for an additional 15-30 minutes.
  - Treat the cells with AVE 0991 at the desired concentration. If using antagonists, preincubate with the antagonist before adding AVE 0991.
  - Measure the fluorescence intensity at appropriate time points using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a fluorescence plate reader.
  - An increase in fluorescence intensity corresponds to an increase in NO production.

### **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ahajournals.org [ahajournals.org]
- 2. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for Mas-mediated bradykinin potentiation by the angiotensin-(1-7) nonpeptide mimic AVE 0991 in normotensive rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Assay and Quantification [bio-protocol.org]
- 14. AT2 receptors: Functional relevance in cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Potential off-target effects of AVE 0991 sodium salt].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800321#potential-off-target-effects-of-ave-0991-sodium-salt]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com